(Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate
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Overview
Description
(Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzamido group, a hydroxyl group, and a dihydrothiophene ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the benzamido group: This step involves the acylation of the dihydrothiophene ring with benzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the benzamido group.
Anti-inflammatory: Possible anti-inflammatory effects through inhibition of specific pathways.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. The dihydrothiophene ring provides structural rigidity, contributing to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 5-((3S,4S)-4-amino-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate: Similar structure but with an amino group instead of a benzamido group.
(Z)-methyl 5-((3S,4S)-4-benzamido-3-methoxydihydrothiophen-2(3H)-ylidene)pentanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Structural Features: The combination of a benzamido group, a hydroxyl group, and a dihydrothiophene ring is unique to (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate.
Reactivity: The presence of both electron-donating and electron-withdrawing groups in the compound makes it versatile in various chemical reactions.
Properties
IUPAC Name |
methyl (5Z)-5-[(3S,4S)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9-/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYJQFKNLLGNV-ZENWKWHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\1/[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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